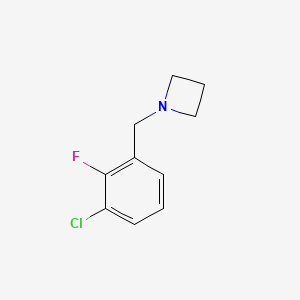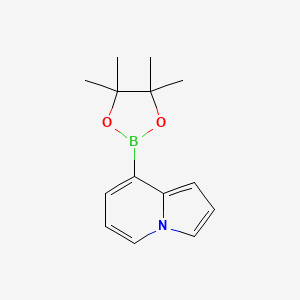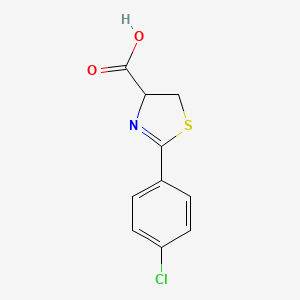![molecular formula C26H38N2S2 B13671297 7,14-dioctyl-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13671297.png)
7,14-dioctyl-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,14-dioctyl-3,10-dithia-7,14-diazatetracyclo[66002,609,13]tetradeca-1(8),2(6),4,9(13),11-pentaene is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,14-dioctyl-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene typically involves multi-step organic reactions. One common approach includes the reaction of specific precursors under controlled conditions to form the desired tetracyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective production techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions
7,14-dioctyl-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the substituent introduced .
科学的研究の応用
7,14-dioctyl-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism by which 7,14-dioctyl-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
類似化合物との比較
Similar Compounds
- 2,6-exo-8,12-exo-10-Butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.02,6.08,12]tridecane-9,11-dione
- 4,10-dithia-1-azatetracyclo[9.7.0.0�0��]octadeca-3(7),5,12,14,16-pentaene-8,18-dione
Uniqueness
What sets 7,14-dioctyl-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene apart from similar compounds is its specific tetracyclic structure and the presence of dioctyl groups. These features confer unique chemical properties, such as enhanced stability and reactivity, making it particularly valuable in various research and industrial applications .
特性
分子式 |
C26H38N2S2 |
|---|---|
分子量 |
442.7 g/mol |
IUPAC名 |
7,14-dioctyl-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene |
InChI |
InChI=1S/C26H38N2S2/c1-3-5-7-9-11-13-17-27-21-15-19-29-25(21)24-23(27)26-22(16-20-30-26)28(24)18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 |
InChIキー |
FQISWUZCIWFHKZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C2=C(C3=C1C4=C(N3CCCCCCCC)C=CS4)SC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)



![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)






